Droperidol vs. Haloperidol: Superior Prophylaxis Against Postoperative Nausea and Vomiting (PONV)
In a retrospective analysis of 1,556 surgical patients, droperidol prophylaxis was associated with a significantly lower rate of postoperative nausea and vomiting (PONV) compared to haloperidol [1]. The inverse probability of treatment weighting (IPTW) analysis demonstrated a 35% relative risk reduction favoring droperidol.
| Evidence Dimension | PONV rate during PACU admission |
|---|---|
| Target Compound Data | 8.3% (75 of 905 patients) |
| Comparator Or Baseline | Haloperidol: 12.9% (84 of 651 patients) |
| Quantified Difference | Odds Ratio 0.60 (95% CI 0.41 to 0.87) |
| Conditions | Retrospective cohort; adult surgical patients; IPTW analysis adjusting for confounders; PACU setting. |
Why This Matters
For anesthesiology research and clinical procurement, this direct comparative data establishes droperidol's superior efficacy for PONV prophylaxis over its closest chemical analog, justifying its selection in studies where minimizing emetic sequelae is a primary endpoint.
- [1] Young MC, Ajayi O, Naranjo J, et al. Droperidol versus haloperidol on postoperative nausea and vomiting: a retrospective analysis. Colombian Journal of Anesthesiology. 2025;53(3):e1147. View Source
